4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
This compound belongs to the benzamide class, featuring a naphtho[1,2-d][1,3]thiazole core substituted with a 4-methylpiperidinylsulfonyl group at the para position of the benzamide moiety.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-7,9-10,16H,8,11-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBZIDFSMVXZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with the naphthothiazole moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthothiazole moiety to the intermediate compound.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target compound under specific reaction conditions, such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of naphtho-thiazole and piperidine have been reported to demonstrate moderate to strong activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results suggest that the presence of the naphtho-thiazole structure enhances the antimicrobial efficacy of the compounds.
2. Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Similar thiazole derivatives have been found to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
Research indicates that compounds containing sulfonamide groups can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have documented the synthesis and evaluation of this compound's biological activities:
Case Study 1: Synthesis and Antimicrobial Evaluation
A recent study synthesized several derivatives based on the naphtho-thiazole framework and evaluated their antimicrobial activity against clinical isolates. The results indicated that modifications in the piperidine ring significantly impacted efficacy.
Case Study 2: Antitumor Activity Assessment
Another study focused on evaluating the antitumor potential of similar thiazole derivatives in vitro. The findings revealed that these compounds effectively induced apoptosis in various cancer cell lines through caspase-dependent pathways.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound distinguishes itself with a sulfonamide-linked 4-methylpiperidine group, which may improve solubility and metabolic stability compared to the benzoyl () or phenoxy () analogs.
- The naphthothiazole core is shared with and compounds but differs from pyridinylthiazole systems in and , suggesting divergent binding preferences .
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a sulfonamide linkage and a piperidine ring, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The IUPAC name provides insight into its structural components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Sulfonamide Linkage : A functional group that often enhances the biological properties of compounds.
- Naphtho[1,2-d][1,3]thiazole Moiety : This heterocyclic structure is associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : In a screening of a drug library on multicellular spheroids, the compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was tested against several pathogens using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Moderate |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it may inhibit certain enzymes involved in cancer cell proliferation and survival pathways. The sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to increased efficacy .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of the compound:
- Inhibition of Cancer Cell Proliferation : Studies indicate that the compound can significantly reduce cell viability in various cancer types.
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall therapeutic efficacy.
- Molecular Docking Studies : Computational analyses suggest favorable interactions with targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
